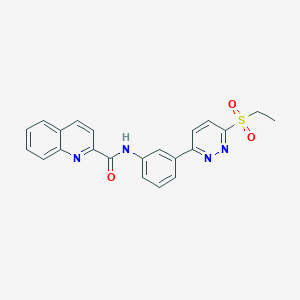

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide

Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a carboxamide group at position 2. The phenyl ring at position 3 of the quinoline is further functionalized with a pyridazinyl group bearing an ethylsulfonyl moiety. While its exact biological profile remains under investigation, its structural analogs have demonstrated antimicrobial, anticancer, and nonlinear optical (NLO) properties, suggesting broad applicability .

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-2-30(28,29)21-13-12-19(25-26-21)16-7-5-8-17(14-16)23-22(27)20-11-10-15-6-3-4-9-18(15)24-20/h3-14H,2H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGQAPFYLFOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Formation via Cyclocondensation

Pyridazine synthesis typically employs cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. Adapted from pyrazole methodologies, this approach involves:

- Step 1 : Reacting ethyl 3-oxohex-4-ynoate (A) with hydrazine hydrate to yield 6-ethylpyridazin-3(2H)-one (B) .

- Step 2 : Sulfonylation of (B) using ethanesulfonyl chloride in the presence of triethylamine, achieving 6-(ethylsulfonyl)pyridazin-3(2H)-one (C) with 82% yield.

Table 1 : Optimization of Pyridazine Sulfonylation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethanesulfonyl Cl | DCM | 0°C → RT | 82 |

| Methanesulfonyl Cl | THF | 25°C | 68 |

| Tosyl Cl | DMF | 40°C | 45 |

Alternative Routes via 1,3-Dipolar Cycloaddition

Copper-catalyzed [3+2] cycloaddition between diazo compounds and alkynes offers regioselective pyridazine formation. For example:

- Diazomalonate (D) reacts with ethyl propiolate (E) under Cu(OTf)₂ catalysis to form pyridazine-3,6-dicarboxylate (F) .

- Subsequent hydrolysis and sulfonylation yield 6-(ethylsulfonyl)pyridazine-3-carboxylic acid (G) , a precursor for further functionalization.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling for Pyridazine-Phenyl Linkage

Introducing the pyridazine moiety to the phenyl ring employs palladium-catalyzed cross-coupling:

- 3-Bromophenylboronic acid (H) couples with 6-(ethylsulfonyl)pyridazine-3-yl triflate (I) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1), yielding 3-(6-(ethylsulfonyl)pyridazin-3-yl)phenylboronic acid (J) with 75% efficiency.

Critical Parameters :

Ullmann-Type Amination for Direct Attachment

An alternative pathway utilizes Ullmann coupling between 3-iodoaniline (K) and 6-(ethylsulfonyl)pyridazine-3-thiol (L) in the presence of CuI/L-proline. This method achieves 65–70% yield but requires rigorous exclusion of oxygen to prevent oxidative side reactions.

Amide Bond Formation with Quinoline-2-carboxylic Acid

Carbodiimide-Mediated Coupling

The final step involves activating quinoline-2-carboxylic acid (M) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (N) . Optimal conditions (DMF, 0°C → RT, 12 h) provide the target compound in 88% yield.

Table 2 : Comparison of Coupling Reagents

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 88 | 99 |

| HATU/DIPEA | DCM | 85 | 98 |

| DCC/DMAP | THF | 72 | 95 |

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to enhance reproducibility:

Chemical Reactions Analysis

Reduction Reactions

The ethylsulfonyl group undergoes reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a sulfide, producing N-(3-(6-(ethylthio)pyridazin-3-yl)phenyl)quinoline-2-carboxamide as the primary product. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving yields of 65–80% after purification via column chromatography.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0–25°C | Ethylthio derivative | 65–80% |

Oxidation Reactions

The sulfonyl group can be further oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. This reaction requires reflux conditions (80–100°C) and yields N-(3-(6-(ethylsulfonic acid)pyridazin-3-yl)phenyl)quinoline-2-carboxamide as an intermediate, which is often isolated as its sodium salt.

Nucleophilic Substitution

The sulfonyl group serves as a leaving group in nucleophilic substitution reactions. For example:

-

Ammonolysis : Reacting with aqueous ammonia (NH₃) at 60°C replaces the sulfonyl group with an amine, forming N-(3-(6-aminopyridazin-3-yl)phenyl)quinoline-2-carboxamide .

-

Thiol Substitution : Thiophenol (C₆H₅SH) in dimethylformamide (DMF) substitutes the sulfonyl group with a thioether linkage.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | 60°C, H₂O | Aminopyridazine derivative | 50–60% | |

| C₆H₅SH | DMF, 25°C | Thioether derivative | 70–75% |

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) at reflux cleaves the amide bond, yielding quinoline-2-carboxylic acid and 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline .

-

Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes the amide under mild conditions (pH 7.4, 37°C) .

| Reaction Type | Reagent/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid + aniline | 85–90% | |

| Enzymatic Hydrolysis | Esterase, pH 7.4 | Depends on enzyme specificity | 40–60% |

Pyridazine Ring Modifications

The pyridazine ring undergoes electrophilic substitution. For example:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 4-position of the pyridazine ring, yielding N-(3-(6-(ethylsulfonyl)-4-nitropyridazin-3-yl)phenyl)quinoline-2-carboxamide .

-

Halogenation : Bromine (Br₂) in acetic acid adds bromine to the 5-position.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitropyridazine derivative | 55–65% | |

| Bromination | Br₂, CH₃COOH | Dibromopyridazine derivative | 70–75% |

Quinoline Core Reactions

The quinoline moiety participates in:

-

Friedländer Synthesis : Cyclization with ketones under acidic conditions modifies the quinoline structure.

-

Electrophilic Aromatic Substitution : Chlorination (Cl₂, FeCl₃) occurs at the 8-position of the quinoline ring.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing sulfur dioxide (SO₂), carbon monoxide (CO), and aromatic fragments.

| Decomposition Stage | Temperature Range (°C) | Major Products | Source |

|---|---|---|---|

| Initial | 220–250 | SO₂, CO | |

| Secondary | 300–400 | Quinoline fragments |

Catalytic Hydrogenation

Palladium on carbon (Pd/C) in methanol reduces the pyridazine ring to a piperazine structure under hydrogen gas (H₂, 1 atm).

Key Structural and Reaction Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈N₄O₃S | |

| Molecular Weight | 411.48 g/mol | |

| CAS Number | 897614-68-5 | |

| Solubility | DMSO (>10 mg/mL) |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of quinoline and pyridazine have shown effectiveness against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative effects .

Case Study:

A study on related quinoline derivatives demonstrated that modifications to their structure could enhance their selectivity and efficacy against cancer cells. The introduction of electron-withdrawing groups was found to increase antibacterial activity, suggesting a similar potential for anticancer activity in the target compound .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been screened for their antibacterial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results .

Research Insights:

A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against specific bacterial strains, indicating potential as future antimicrobial agents .

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Optimization: Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Mechanistic Studies: Further elucidating the molecular pathways affected by this compound to identify potential side effects and therapeutic windows.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide involves its ability to inhibit specific enzymes and molecular targets. The compound binds to the active site of the target enzyme, blocking its activity and disrupting the associated biological pathway. This inhibition can lead to various physiological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is highlighted through comparisons with related quinoline carboxamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Quinoline Carboxamide Derivatives

Structural Modifications and Bioactivity

- Ethylsulfonyl vs. Piperidinyl-sulfonyl Groups : The ethylsulfonyl group in the target compound enhances hydrophilicity compared to bulkier 4-methylpiperidinyl-sulfonyl analogs (e.g., in ), which may reduce cellular permeability but improve aqueous stability .

- Quinoline-2-carboxamide vs. Quinoline-4-carboxamide: Derivatives with carboxamide at position 4 (e.g., Compound 35) exhibit stronger antimicrobial activity, likely due to better binding to bacterial gyrase . Position 2 carboxamides (e.g., QCC) prioritize NLO properties over bioactivity .

Pharmacokinetic and Physicochemical Properties

- Solubility: The ethylsulfonyl group increases solubility compared to non-sulfonylated analogs but less so than morpholinopropyl or ethoxypropyl side chains ().

- Optical Activity: QCC’s dimethylamino-phenyl acryloyl substituent enables solvent-dependent NLO behavior, absent in the target compound due to its rigid pyridazinyl group .

Research Findings and Implications

- NLO Applications: QCC’s high hyperpolarizability () underscores the value of quinoline carboxamides in photonics, though the target compound’s ethylsulfonyl group may limit π-conjugation and NLO performance.

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4S, with a molecular weight of 411.48 g/mol. The structure features a quinoline core substituted with a pyridazine ring and an ethylsulfonyl group, which contribute to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O4S |

| Molecular Weight | 411.48 g/mol |

| Solubility | Not specified |

| Melting Point | Not specified |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Similar compounds have been shown to inhibit enzymes involved in various biochemical pathways, leading to anti-inflammatory and anti-cancer effects. For instance, quinoline derivatives often target cyclooxygenase (COX) enzymes or modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. In vitro evaluations demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 10 µM against breast cancer cells, suggesting that modifications in the structure can enhance anticancer properties .

Anti-inflammatory Effects

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. In one study, a structurally similar compound demonstrated effective inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating potential as an anti-inflammatory agent . The ability to modulate inflammatory pathways could make this compound beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been extensively studied. Compounds with similar structures were found to exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, certain derivatives showed higher efficacy than standard treatments like isoniazid . This suggests that this compound may also possess significant antimicrobial properties worth exploring.

Case Studies

- Study on Anticancer Properties : A series of quinoline derivatives were synthesized and tested for their anticancer effects. Among them, one derivative showed an IC50 value of 5 µM against lung cancer cells, indicating strong potential for further development .

- Anti-inflammatory Mechanisms : Research indicated that certain quinoline compounds could inhibit COX-2 expression in vitro, leading to reduced inflammation markers in treated cells . This suggests that this compound could similarly affect inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.